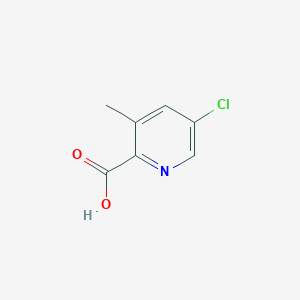

5-Chloro-3-methylpyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNDJNHLMAFNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625392 | |

| Record name | 5-Chloro-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-46-4 | |

| Record name | 5-Chloro-3-methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid from 5-chloro-3-methylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid from its nitrile precursor, 5-chloro-3-methylpyridine-2-carbonitrile. The primary method detailed is the hydrolysis of the nitrile group under basic conditions. This document outlines the experimental protocol, presents key quantitative data, and visualizes the chemical transformation and experimental workflow.

Reaction Principle

The conversion of 5-chloro-3-methylpyridine-2-carbonitrile to this compound is achieved through the hydrolysis of the nitrile functional group.[1][2][3] This reaction can be catalyzed by either acid or base, with basic hydrolysis being a common and effective method.[2][3] In the presence of a strong base like sodium hydroxide (NaOH), the nitrile is converted to a carboxylate salt, which is then protonated by the addition of an acid to yield the final carboxylic acid product.[3][4]

Chemical Reaction Pathway

The overall chemical transformation is depicted below:

References

An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the carboxylic acid group, the chlorine atom, and the methyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of the listed values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| CAS Number | 886365-46-4 | [2][3] |

| Appearance | Solid (predicted) | [4] |

| Boiling Point | 323.9 ± 37.0 °C (Predicted) | [4] |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.04 ± 0.37 (Predicted) | [4] |

| Storage Temperature | 2-8°C under inert gas | [4] |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is the hydrolysis of 5-chloro-3-methylpicolinonitrile.[1]

Synthesis of this compound from 5-Chloro-3-methylpicolinonitrile[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add a 5.0 M aqueous solution of sodium hydroxide (110 mL, 550 mmol).

-

Reflux: Heat the resulting mixture to reflux at 90°C and maintain for 18 hours.

-

Workup:

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water.

-

Adjust the pH of the solution to 4 by the addition of 5 M hydrochloric acid.

-

Filter the resulting precipitate and set it aside.

-

Extract the filtrate with ethyl acetate (2x).

-

Re-acidify the aqueous layer to pH 4 with 5 M HCl and extract again with ethyl acetate (2x).

-

-

Purification: Combine all ethyl acetate extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Drying: Dry the combined solid product in a high vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid.

Analytical Data

The following analytical data has been reported for this compound:

| Analysis | Result |

| LC/MS (ESI+) | m/z = 172.0 (M+H)⁺[1][2] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1][2] |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound.

However, the broader class of pyridine carboxylic acid derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[1][5] These activities are often attributed to the ability of the pyridine ring to engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can act as a hydrogen bond donor/acceptor and coordinate with metal ions in enzyme active sites.[1]

Derivatives of pyridine carboxylic acids have been investigated as:

-

Enzyme Inhibitors: Including inhibitors of cyclooxygenase (COX-1 and COX-2), IRAK4, and ASK1.[1]

-

Antimicrobial Agents: Some pyridine and pyrazine carboxylic acid isosteres have shown antimycobacterial activity.[6]

Due to the lack of specific data for this compound, a diagram of a specific signaling pathway cannot be provided at this time. Further research is required to elucidate its biological targets and mechanism of action.

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a readily synthesizable compound with potential for further chemical exploration. This guide provides foundational knowledge of its properties and synthesis. The lack of data on its biological activity highlights an opportunity for future research to uncover its potential applications in drug discovery and other scientific fields. Researchers are encouraged to perform experimental validation of the predicted physicochemical properties and to investigate its biological profile.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]

- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectroscopic data for 5-Chloro-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chloro-3-methylpyridine-2-carboxylic acid. While extensive searches were conducted, specific experimental ¹³C NMR data for this compound could not be located in the available resources. This document details the experimental protocols for acquiring such data and presents the known ¹H NMR data in a structured format.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides key insights into the arrangement of protons within the molecule. The data, acquired using a 400 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent, is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.29 | broad singlet | - | 1H, -COOH |

| 8.41 | doublet | 1.76 | 1H, H-6 |

| 7.73 | doublet | 1.76 | 1H, H-4 |

| 2.75 | singlet | - | 3H, -CH₃ |

This data corresponds to the structural assignment of the protons on the pyridine ring and the methyl and carboxylic acid functional groups.

Experimental Protocols

The following section outlines a detailed, generalized methodology for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following steps are recommended:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter, as this can negatively affect the spectral quality. Filtration through a small plug of glass wool may be necessary.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data on a modern spectrometer:

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This process can be performed manually or automatically.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.

-

Parameter Setup: Set the appropriate acquisition parameters, including the pulse sequence, number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Initiate the acquisition process to collect the Free Induction Decay (FID).

-

Data Processing: The FID is then subjected to Fourier transformation to generate the NMR spectrum. This is followed by phase and baseline correction, and referencing of the chemical shifts. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0 ppm.

Visualizing Spectroscopic Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Correlation of ¹H NMR signals to the chemical structure.

Caption: A generalized workflow for an NMR experiment.

Mass Spectrometry Analysis of 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines its molecular properties, a generalized experimental protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS), and a theoretical examination of its fragmentation patterns.

Compound Overview

This compound, with the chemical formula C₇H₆ClNO₂, has a molecular weight of 171.58 g/mol .[1][2][3] Its structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups dictates its behavior in a mass spectrometer. The CAS number for this compound is 886365-46-4.[1][2][3][4]

Mass Spectrometric Data

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be protonated, primarily at the pyridine nitrogen atom, to form the [M+H]⁺ ion.

| Ion Description | Theoretical m/z | Observed m/z (ESI+) |

| [M+H]⁺ | 172.03 | 172.0[1] |

M represents the neutral molecule.

Theoretical Fragmentation Pathway

A significant initial fragmentation step for protonated carboxylic acids is the loss of water (H₂O), resulting in an acylium ion.[5][6] Another common fragmentation is the loss of formic acid (HCOOH) or the sequential loss of water and carbon monoxide (CO).

Caption: Theoretical fragmentation pathway of protonated this compound.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The following is a generalized protocol for the analysis of this compound using LC-MS with an ESI source. This protocol is based on common practices for the analysis of small polar molecules.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and quantification.

-

Sample Matrix: For samples in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

4.2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

4.3. Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

Cone Gas Flow: 50-100 L/hr (Nitrogen).

-

Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-500) to detect the parent ion and potential fragment ions. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound can be visualized as a series of sequential steps from sample preparation to data interpretation.

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data on its fragmentation is limited, theoretical pathways can be postulated based on its chemical structure. The provided generalized LC-MS protocol serves as a starting point for method development for the identification and quantification of this compound. For definitive structural elucidation, further experiments, such as tandem mass spectrometry (MS/MS), would be required to generate and analyze specific fragment ions.

References

- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloro-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 5-Chloro-3-methylpyridine-2-carboxylic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide focuses on the predicted vibrational modes based on the analysis of its constituent functional groups: a carboxylic acid, a substituted pyridine ring, and a chloro-substituent. This document outlines the expected spectral features, provides detailed experimental protocols for sample analysis, and includes workflow diagrams for clarity.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is expected to be complex, exhibiting characteristic absorption bands from the carboxylic acid group, the pyridine ring, the methyl group, and the carbon-chlorine bond. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids, is predicted to cause significant broadening of the O-H stretching vibration.

The following table summarizes the predicted key infrared absorption bands, their corresponding vibrational modes, and expected wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity | Notes |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad | This broadness is a hallmark of hydrogen-bonded carboxylic acid dimers.[1][2][3][4][5] |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine Ring) | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| 2980 - 2850 | C-H stretch | Methyl Group | Medium | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| 1725 - 1680 | C=O stretch | Carboxylic Acid | Strong, sharp | The exact position can be influenced by conjugation with the pyridine ring.[1][3] |

| 1610 - 1575 | C=C and C=N stretch | Pyridine Ring | Medium to Strong | Vibrations characteristic of the pyridine ring structure. |

| 1520 - 1465 | C=C and C=N stretch | Pyridine Ring | Medium to Strong | Further characteristic vibrations of the pyridine ring. |

| 1440 - 1395 | O-H bend | Carboxylic Acid | Medium | In-plane bending of the O-H group.[2] |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[2] |

| 950 - 910 | O-H bend | Carboxylic Acid | Medium, broad | Out-of-plane bending of the O-H group, often broadened by hydrogen bonding.[2] |

| 850 - 550 | C-Cl stretch | Chloro-substituent | Medium to Strong | The C-Cl stretching vibration in aromatic compounds typically falls in this region. |

Experimental Protocols

To obtain an infrared spectrum of this compound, which is a solid at room temperature, two common methods are recommended: Potassium Bromide (KBr) pellet transmission spectroscopy and Attenuated Total Reflectance (ATR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide and pressing it into a transparent pellet.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven

-

Spatula and analytical balance

-

Sample of this compound

Procedure:

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for several hours and cooling it in a desiccator. Moisture in the KBr will lead to broad absorption bands in the O-H stretching region, which can interfere with the sample spectrum.[6]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[7][8]

-

Grinding: Transfer the weighed sample and KBr to an agate mortar. Grind the mixture gently at first to break up larger particles of the sample, then grind vigorously for several minutes until the mixture is a fine, homogeneous powder.[4] This reduces light scattering and ensures a uniform dispersion.

-

Pellet Formation: Carefully transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes.[6] The pressure causes the KBr to flow and form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded beforehand.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.[9][10]

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and soft laboratory wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric or instrumental absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[11]

-

Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal. Consistent and adequate pressure is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft wipe and a suitable solvent like isopropanol.[11]

Visualizations

The following diagrams illustrate the logical workflows for the analysis and preparation of this compound for IR spectroscopy.

Caption: Workflow for IR spectral analysis.

Caption: Functional group contributions to the IR spectrum.

References

- 1. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 5. echemi.com [echemi.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Technical Guide

This whitepaper provides a detailed overview of a key synthetic route for 5-Chloro-3-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. While the specific historical discovery and initial synthesis of this compound are not prominently documented in readily available literature, a well-established and high-yield synthetic protocol is presented here. This guide offers detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Chemical Properties and Identification

| Property | Value | Source |

| CAS Number | 886365-46-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [5][3] |

| Molecular Weight | 171.58 g/mol | [5][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-3-methylpicolinic acid, 2-Carboxy-5-chloro-3-methylpyridine | [3] |

| Physical Form | Solid | [1] |

| Storage Temperature | Refrigerator, under inert gas (Nitrogen or Argon) at 2-8°C | [1][3] |

Synthesis via Hydrolysis of 5-Chloro-3-methylpicolinonitrile

A prevalent and effective method for the synthesis of this compound involves the hydrolysis of 5-chloro-3-methylpicolinonitrile. This procedure is notable for its high yield and straightforward workup.

Experimental Protocol

The synthesis begins with the reflux of 5-chloro-3-methylpicolinonitrile in the presence of sodium hydroxide and ethanol. The nitrile group is hydrolyzed to a carboxylate salt, which is then protonated by acidification to yield the final carboxylic acid.

Materials:

-

5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol)

-

Ethanol (EtOH) (100 mL)

-

5.0 N Sodium Hydroxide (NaOH) (110 mL, 550 mmol)

-

5 N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Water

Procedure:

-

A solution of 5-chloro-3-methylpicolinonitrile in ethanol is prepared in a suitable reaction vessel.

-

5.0 N sodium hydroxide is added to the solution.

-

The resulting mixture is heated to reflux at 90°C for 18 hours.

-

After cooling to room temperature, the reaction mixture is concentrated to reduce the volume.

-

The concentrated mixture is diluted with water.

-

The pH of the solution is adjusted to 4 by the addition of 5 N HCl, leading to the precipitation of a solid.

-

The precipitated solid is collected by filtration and set aside.

-

The filtrate is extracted twice with ethyl acetate.

-

The aqueous layer is re-acidified to pH 4 with 5N HCl and extracted again twice with ethyl acetate.

-

All ethyl acetate extracts are combined, dried, and concentrated.

-

The solid obtained from the workup steps is combined with the initially filtered solid and dried in a high vacuum oven at 40°C for 12 hours.[5]

This process yields 5-chloro-3-methylpicolinic acid as the final product.[5]

Synthesis Workflow

References

- 1. This compound | 886365-46-4 [sigmaaldrich.com]

- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886365-46-4 [chemicalbook.com]

- 3. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID CAS#: 886365-46-4 [m.chemicalbook.com]

- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: 5-Chloro-3-methylpicolinic Acid (CAS Number 886365-46-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylpicolinic acid, identified by the CAS number 886365-46-4, is a heterocyclic carboxylic acid.[1][2][3][4] Structurally, it is a pyridine derivative characterized by a carboxylic acid group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 5-position.[5] This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its significance in medicinal chemistry is highlighted by its use as a key intermediate in the synthesis of inhibitors targeting β-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.

Chemical Structure and Identification

The chemical structure and identity of 5-Chloro-3-methylpicolinic acid are well-defined by its systematic nomenclature and various chemical identifiers.

-

IUPAC Name: 5-chloro-3-methylpyridine-2-carboxylic acid[6]

-

Synonyms: 5-Chloro-3-methylpicolinic acid, 5-Chloro-3-methyl-2-pyridinecarboxylic acid, 2-Pyridinecarboxylic acid, 5-chloro-3-methyl-[5]

-

SMILES: CC1=C(C(=O)O)N=CC=C1Cl

-

InChI Key: QQNDJNHLMAFNJI-UHFFFAOYSA-N

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of 5-Chloro-3-methylpicolinic acid is provided below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.

| Property | Value | Source |

| Physical Form | White to off-white solid | Multiple supplier catalogs |

| Molecular Weight | 171.58 g/mol | [1][5] |

| Boiling Point (Predicted) | 323.9 ± 37.0 °C | [5] |

| Density (Predicted) | 1.390 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.04 ± 0.37 | [5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5][7] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 5-Chloro-3-methylpicolinic acid has been reported.[1] The synthesis involves the hydrolysis of 5-chloro-3-methylpicolinonitrile.

Synthesis of 5-Chloro-3-methylpicolinic acid from 5-chloro-3-methylpicolinonitrile[1]

Materials:

-

5-chloro-3-methylpicolinonitrile

-

Ethanol (EtOH)

-

5.0 N Sodium Hydroxide (NaOH) solution

-

5 N Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

Procedure:

-

A solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL) is prepared.

-

To this solution, 5.0 N NaOH (110 mL, 550 mmol) is added.

-

The resulting mixture is heated to reflux at 90°C for 18 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is diluted with water, and the pH of the solution is adjusted to 4 by the addition of 5 N HCl.

-

The precipitated solid is collected by filtration.

-

The filtrate is extracted with ethyl acetate (2x).

-

The aqueous layer is re-acidified to pH 4 with 5 N HCl and extracted again with ethyl acetate (2x).

-

The combined ethyl acetate extracts are dried and concentrated.

-

The solid obtained from all steps is combined and dried in a high vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid.

Expected Yield: 89%[1]

Characterization:

-

LC/MS (ESI+): m/z = 172.0 (M+H)⁺[1]

-

¹H NMR (400 MHz, CDCl₃): δ 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1]

Synthetic Workflow Diagram

Biological and Pharmacological Relevance

The primary documented application of 5-Chloro-3-methylpicolinic acid is as a synthetic precursor in the development of inhibitors for β-secretase 1 (BACE1).

Role in BACE1 Inhibitor Synthesis

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a hallmark of Alzheimer's disease. By inhibiting BACE1, the production of Aβ can be reduced, which is a major therapeutic strategy for the treatment of Alzheimer's disease. 5-Chloro-3-methylpicolinic acid has been utilized in the synthesis of various heterocyclic derivatives that have shown potent BACE1 inhibitory activity.

BACE1 and the Amyloid Cascade

The amyloid precursor protein (APP) can be cleaved by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, APP is first cleaved by BACE1, followed by γ-secretase, to produce Aβ peptides of varying lengths, most notably Aβ₄₀ and Aβ₄₂. The Aβ₄₂ isoform is particularly prone to aggregation and is considered more neurotoxic.

There is no readily available information on the direct biological activity of 5-Chloro-3-methylpicolinic acid itself or detailed experimental protocols for its biological evaluation. Its utility is primarily as a synthetic intermediate.

Conclusion

5-Chloro-3-methylpicolinic acid (CAS 886365-46-4) is a valuable chemical intermediate with a well-defined structure and a documented synthetic route. Its principal application lies in the field of medicinal chemistry, particularly as a building block for the development of BACE1 inhibitors, which are promising therapeutic agents for Alzheimer's disease. While comprehensive experimental data on its physicochemical properties are not fully available, its synthetic utility is clearly established. Further research into the direct biological effects of this compound, if any, could be a potential area of investigation.

References

- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Chloro-3-methylpicolinic acid - [nashpharmatech.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 5-Chloro-3-methyl-pyridine-2-carboxylic acid - Anichem [anichemllc.com]

- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 5-chloro-3-Methylpicolinate CAS#: 886365-49-7 [m.chemicalbook.com]

Technical Guide: Solubility of 5-Chloro-3-methylpyridine-2-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document provides a comprehensive overview of its expected solubility based on the physicochemical properties of structurally related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various common organic solvents. This guide is intended to be a valuable resource for laboratory work, process development, and formulation studies.

Introduction

This compound is a substituted pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility in common organic solvents is crucial for optimizing reaction conditions, purification processes such as crystallization, and formulation development. The molecular structure, featuring a pyridine ring, a carboxylic acid group, a chlorine atom, and a methyl group, dictates its polarity and potential for hydrogen bonding, which in turn governs its solubility profile.

Predicted Solubility Profile

Factors Influencing Solubility:

-

Polarity: The molecule possesses both polar (carboxylic acid, pyridine nitrogen, chlorine) and non-polar (methyl group, aromatic ring) regions, suggesting it will be most soluble in solvents of intermediate to high polarity.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. Solvents that can engage in hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[1]

-

pH: In protic solvents, the pH will significantly influence solubility. In acidic solutions, the pyridine nitrogen can be protonated, while in basic solutions, the carboxylic acid will be deprotonated, forming a salt. Both protonated and deprotonated forms are typically more soluble in aqueous media than the neutral molecule.[1]

Qualitative Solubility in Common Organic Solvents

Based on the principles discussed and data for similar compounds, a qualitative solubility profile for this compound is presented in Table 1. It is important to note that this is a predictive assessment and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | High polarity can solvate the polar regions of the molecule.[2][3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | Moderate polarity; THF is generally a better solvent than diethyl ether for polar compounds.[1] |

| Halogenated | Dichloromethane, Chloroform | Sparingly Soluble | Lower polarity compared to protic and aprotic polar solvents.[1] |

| Aromatic | Toluene | Sparingly Soluble | Primarily non-polar interactions.[3] |

| Non-polar | Hexane, Heptane | Insoluble | "Like dissolves like" principle suggests poor solubility due to the polarity of the solute.[3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and commonly used technique.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a temperature-controlled shaker.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to rest at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved in an oven at a temperature below the compound's decomposition point or using a rotary evaporator.

-

Once all the solvent has been removed, cool the vial in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the solid after evaporation.

-

Solubility can be expressed in various units, such as g/100 g solvent, g/L solvent, or mole fraction.

-

Experimental Workflow Diagram:

Alternative Experimental Method: UV-Vis Spectrophotometry

If the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region, UV-Vis spectrophotometry can be a rapid and accurate method for determining solubility.

Procedure Outline:

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a linear calibration curve.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Filter the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculate Concentration:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Logical Relationship for Method Selection:

Conclusion

This technical guide provides a foundational understanding of the expected solubility of this compound and detailed methodologies for its quantitative determination. While a precise solubility dataset is not currently available in the literature, the information and protocols presented here offer a robust framework for researchers and professionals in the pharmaceutical field to conduct their own assessments. The experimental determination of this data is highly encouraged to facilitate more efficient process development and formulation design.

References

Molecular weight and formula of 5-Chloro-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylpyridine-2-carboxylic acid, a heterocyclic building block with applications in synthetic chemistry. The document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications as an intermediate in the development of agrochemicals and pharmaceuticals. Due to limited publicly available information on the specific biological activity of this compound, this guide focuses on its chemical characteristics and synthetic utility.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| CAS Number | 886365-46-4 | [1][2][3] |

| Appearance | Solid | [4] |

| Boiling Point (Predicted) | 323.9 ± 37.0 °C | [2] |

| Density (Predicted) | 1.390 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.04 ± 0.37 | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synthesis

The primary route for the synthesis of this compound is through the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile.

Experimental Protocol: Hydrolysis of 5-chloro-3-methylpicolinonitrile

This protocol is based on established laboratory procedures.[1]

Materials:

-

5-chloro-3-methylpicolinonitrile

-

Ethanol (EtOH)

-

5.0 N Sodium Hydroxide (NaOH) solution

-

5 N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

Procedure:

-

A solution of 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (100 mL) is prepared.

-

To this solution, 5.0 N NaOH (110 mL, 550 mmol) is added.

-

The resulting mixture is heated to reflux at 90°C for 18 hours.

-

After cooling to room temperature, the reaction mixture is concentrated to reduce the volume.

-

The concentrated mixture is diluted with water.

-

The pH of the solution is adjusted to 4 by the addition of 5 N HCl, which results in the precipitation of a solid.

-

The solid precipitate is collected by filtration.

-

The filtrate is extracted twice with ethyl acetate.

-

The aqueous layer is further acidified with 5 N HCl to a pH of 4 and extracted again with ethyl acetate twice.

-

All ethyl acetate extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated.

-

The solid obtained from the filtration and the concentrated extracts are combined and dried in a vacuum oven at 40°C for 12 hours to yield the final product, 5-chloro-3-methylpicolinic acid.

Expected Yield and Analytical Data:

-

Yield: Approximately 89%[1]

-

LC/MS (ESI+): m/z = 172.0 (M+H)[1]

-

¹H NMR (400 MHz, CDCl₃): δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1]

Applications and Research Interest

Currently, the primary documented application of this compound is as a chemical intermediate.

-

Agrochemicals: Patent literature indicates its use as a building block in the synthesis of agrochemicals.[5] Specifically, it serves as a precursor for more complex molecules with potential herbicidal or fungicidal properties.[6]

-

Pharmaceutical Research: While direct biological activity data for this specific compound is scarce, the broader class of pyridine carboxylic acid derivatives is of significant interest in medicinal chemistry.[7][8] These scaffolds have been explored for a range of therapeutic areas, including the development of anti-inflammatory, and anti-cancer agents.[6][9] The structural motifs present in this compound make it a candidate for inclusion in compound libraries for screening against various biological targets.

Safety and Handling

Based on safety data sheets for structurally similar compounds, the following handling precautions are advised.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[10]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][12]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Inhalation: Move the person to fresh air.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

-

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis workflow and the potential utility of this compound as a synthetic intermediate.

Caption: Synthesis workflow for this compound.

Caption: Role as a versatile synthetic intermediate.

Conclusion

This compound is a valuable synthetic intermediate with established protocols for its preparation. While its direct biological effects are not extensively documented in public literature, its utility as a precursor for agrochemical and potentially pharmaceutical compounds is evident. Further research into the biological activities of its derivatives could open new avenues for its application in drug discovery and development. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

References

- 1. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

In-Depth Technical Guide: Predicted pKa of 5-Chloro-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of the predicted pKa for 5-Chloro-3-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry. Due to the absence of readily available experimental data, this document focuses on computational predictions and the theoretical and experimental methodologies underpinning such values. We delve into the structural factors governing its acidity, detail common experimental protocols for pKa determination, and outline the workflows for computational prediction.

Predicted Acidity of this compound

While an experimentally determined pKa for this compound is not prominently available in the literature, computational predictions provide a reliable estimate. The predicted pKa for this compound, along with a structurally similar analog, is summarized below.

| Compound | Predicted pKa | Prediction Method |

| This compound | 3.04 ± 0.37 | Not Specified |

| 5-Chloropyridine-2-carboxylic acid | 3.41 ± 0.10 | Not Specified |

| Table 1: Predicted pKa values for this compound and a related compound. |

Theoretical Basis of Acidity

The acidity of this compound is a composite of the electronic effects exerted by its constituent functional groups and their positions on the pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via the inductive effect, which stabilizes the carboxylate anion formed upon deprotonation. This generally makes pyridine carboxylic acids more acidic than their benzoic acid counterparts. The lone pair of electrons on the nitrogen does not participate in the aromatic pi-system, allowing it to act as a base[1].

-

Carboxylic Acid Group: This is the primary acidic functional group, which deprotonates to form a resonance-stabilized carboxylate anion. The stability of this conjugate base is a key determinant of the overall acidity.

-

Chloro Substituent (at C5): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect further delocalizes the negative charge of the carboxylate anion, increasing its stability and thereby increasing the acidity (lowering the pKa) of the molecule.

-

Methyl Substituent (at C3): The methyl group is an electron-donating group through an inductive effect (+I). This effect tends to destabilize the carboxylate anion by intensifying the negative charge, which would typically decrease the acidity (increase the pKa).

The predicted pKa of approximately 3.04 suggests that the combined electron-withdrawing effects of the pyridine nitrogen and the chloro group dominate over the electron-donating effect of the methyl group, resulting in a relatively strong organic acid.

Computational Prediction of pKa

Computational chemistry offers powerful tools for estimating pKa values, which is particularly valuable when experimental determination is not feasible.[2][3][4] These methods can range from semi-empirical approaches to high-level quantum mechanical calculations.

Methodologies

-

Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), calculate the electronic structure of the molecule to determine the free energy change of the deprotonation reaction.[5][6] DFT has become a mainstay for pKa prediction, with various functionals and basis sets available to balance accuracy and computational cost.[6] Semi-empirical methods like PM6 offer a faster, albeit often less accurate, alternative.[7][8][9][10]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors (e.g., electronic properties, steric parameters) with experimentally determined pKa values for a training set of molecules.[11] These models can then be used to predict the pKa of new compounds.

-

Machine Learning: Modern approaches leverage machine learning algorithms trained on large datasets of chemical structures and their experimental pKa values to make rapid and often accurate predictions.[2][3][4]

General Workflow

The following diagram illustrates a generalized workflow for the computational prediction of pKa using quantum mechanical methods.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. optibrium.com [optibrium.com]

- 4. pKa Prediction | Rowan [rowansci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting p Ka Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Chloro-3-methylpyridine-2-carboxylic acid as a Key Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-3-methylpyridine-2-carboxylic acid as a pivotal intermediate in the synthesis of modern agrochemicals. The primary focus of this document is its application in the production of the blockbuster insecticide, Chlorantraniliprole. Detailed synthetic protocols, quantitative data, and mechanistic diagrams are provided to facilitate research and development in this field.

Introduction: The Role of this compound in Agrochemicals

This compound is a crucial building block in the synthesis of a new generation of insecticides, most notably the anthranilic diamide class. Its unique substitution pattern makes it an ideal precursor for creating complex molecules with high biological activity and selectivity. The most prominent agrochemical derived from this intermediate is Chlorantraniliprole, a potent insecticide with a novel mode of action.

Featured Agrochemical: Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide highly effective against a variety of chewing pests, particularly from the order Lepidoptera (moths and butterflies), as well as some species of Coleoptera (beetles), Diptera (flies), and Isoptera (termites). Its success is attributed to its high efficacy, low mammalian toxicity, and a unique mode of action that differentiates it from older classes of insecticides.[1]

Mode of Action: Ryanodine Receptor Modulation

Chlorantraniliprole exerts its insecticidal effect by targeting and activating the ryanodine receptors (RyRs) in insect muscle cells.[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum.

The binding of Chlorantraniliprole to insect RyRs forces the channels to remain in a partially open state, leading to an uncontrolled and sustained release of internal calcium stores into the cytoplasm.[2] This disruption of calcium homeostasis results in impaired muscle regulation, leading to lethargy, paralysis, and ultimately, the death of the insect.[2] The high selectivity of Chlorantraniliprole for insect RyRs over their mammalian counterparts is a key factor in its favorable safety profile for non-target organisms.[3][4]

Synthesis of Chlorantraniliprole

The industrial synthesis of Chlorantraniliprole is a convergent process that involves the preparation of two key intermediates, which are then coupled in the final step. This compound is a precursor to one of these essential building blocks.

Key Intermediates:

-

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (derived from precursors related to this compound chemistry)

-

2-amino-5-chloro-N,3-dimethylbenzamide

There are two primary pathways for the final coupling of these intermediates.

References

- 1. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gpnmag.com [gpnmag.com]

- 3. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of 5-Chloro-3-methylpyridine-2-carboxylic Acid Derivatives for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from the pyridine ring's ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which enhances binding affinity to targets like enzymes and receptors.[1] The carboxylic acid group adds polarity and can coordinate with metal ions, a crucial feature for many enzyme inhibitors.[1] Furthermore, the pyridine scaffold allows for straightforward chemical modification at multiple positions, enabling the fine-tuning of a compound's pharmacological profile.[1]

This document provides detailed protocols for the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key building block for creating a diverse range of bioactive molecules for drug discovery and development.[3]

Synthesis of this compound

The primary route for synthesizing this compound involves the hydrolysis of the corresponding nitrile precursor, 5-chloro-3-methylpicolinonitrile.[4] This method is efficient, providing a high yield of the desired product.[4]

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

-

5-chloro-3-methylpicolinonitrile

-

Ethanol (EtOH)

-

5.0 N Sodium Hydroxide (NaOH) solution

-

5 N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

Procedure: [4]

-

To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add 5.0 N NaOH solution (110 mL, 550 mmol).

-

Reflux the resulting mixture at 90°C for 18 hours.

-

After cooling to room temperature, concentrate the reaction mixture to reduce the volume.

-

Dilute the concentrated mixture with water.

-

Adjust the pH of the solution to 4 by the careful addition of 5 N HCl. A solid will precipitate.

-

Filter the precipitated solid and set it aside.

-

Extract the filtrate twice with ethyl acetate.

-

Re-acidify the aqueous layer to pH 4 with 5 N HCl and extract again with ethyl acetate twice.

-

Combine all the ethyl acetate extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Combine the solid obtained from this workup with the solid filtered in step 6.

-

Dry the combined solids in a high vacuum oven at 40°C for 12 hours to yield the final product, 5-chloro-3-methylpicolinic acid.

Data Presentation

| Product | Starting Material | Yield | Molecular Weight ( g/mol ) |

| 5-chloro-3-methylpicolinic acid | 5-chloro-3-methylpicolinonitrile | 89% | 171.58 |

Table 1: Synthesis Yield of 5-Chloro-3-methylpicolinic acid. [4][5]

| Analysis Method | Result |

| LC/MS (ESI+) | m/z = 172.0 (M+H) |

| ¹H NMR (400 MHz, CDCl₃) | δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H) |

Table 2: Characterization Data for 5-Chloro-3-methylpicolinic acid. [4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-chloro-3-methylpicolinic acid.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 4. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Notes and Protocols: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The reaction of 5-Chloro-3-methylpyridine-2-carboxylic acid with thionyl chloride is outlined, providing a foundational protocol for obtaining the highly reactive acyl chloride. Furthermore, applications of this intermediate in the synthesis of bioactive carboxamides are discussed, with a focus on their potential therapeutic and agricultural uses.

Introduction

This compound and its derivatives are important building blocks in medicinal and agricultural chemistry. The conversion of the carboxylic acid to the corresponding acyl chloride is a critical activation step, enabling nucleophilic substitution reactions to form a variety of functional groups, most notably amides. The resulting 5-Chloro-3-methylpyridine-2-carboxamide scaffold is found in molecules with diverse biological activities, including potential antimycobacterial and herbicidal properties. This document serves as a comprehensive guide for the laboratory synthesis and application of these valuable compounds.

Reaction of this compound with Thionyl Chloride

The conversion of this compound to its acyl chloride derivative is typically achieved by reaction with thionyl chloride (SOCl₂). This reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of an excess of thionyl chloride is common to drive the reaction to completion, and it can also serve as the solvent.

Reaction Scheme:

Caption: General reaction scheme for the formation of 5-Chloro-3-methylpyridine-2-carbonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride

This protocol describes a general procedure for the synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride from this compound using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon) setup

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

-

Add an excess of thionyl chloride (2.0-5.0 eq). The thionyl chloride can be used as the solvent, or an anhydrous solvent like toluene or dichloromethane can be added.

-

Heat the reaction mixture to reflux (typically 70-80 °C for thionyl chloride) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive and moisture-sensitive.

-

The resulting crude 5-Chloro-3-methylpyridine-2-carbonyl chloride is a highly reactive intermediate and is typically used immediately in the next synthetic step without further purification.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 171.58 |

| Thionyl chloride | 2.0 - 5.0 | 118.97 |

Note: The yield of the acyl chloride is often assumed to be quantitative and is carried forward to the next step without isolation.

Applications in Drug Development and Agrochemicals

5-Chloro-3-methylpyridine-2-carbonyl chloride is a versatile intermediate for the synthesis of various derivatives, particularly amides, which have shown promise in both pharmaceutical and agricultural applications.

Synthesis of Bioactive Amides

The acyl chloride readily reacts with primary and secondary amines to form the corresponding carboxamides. These compounds are of interest due to their potential biological activities. For instance, derivatives of 5-chloropyrazine-2-carboxamide have demonstrated antimycobacterial activity.[1] While the specific activity of 5-chloro-3-methylpyridine-2-carboxamides is an area for further investigation, the structural similarity suggests potential for similar applications.

Workflow for Amide Synthesis and Screening:

Caption: Workflow from synthesis to potential drug/agrochemical development.

Protocol 2: Synthesis of a Representative 5-Chloro-3-methylpyridine-2-carboxamide

This protocol outlines the reaction of in situ generated 5-Chloro-3-methylpyridine-2-carbonyl chloride with a primary amine.

Materials:

-

Crude 5-Chloro-3-methylpyridine-2-carbonyl chloride (from Protocol 1)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other non-nucleophilic base (1.5-2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography (for purification)

Procedure:

-

Dissolve the crude 5-Chloro-3-methylpyridine-2-carbonyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the solution of 5-Chloro-3-methylpyridine-2-carbonyl chloride to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Quantitative Data for Amide Synthesis (Example):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 5-Chloro-3-methylpyridine-2-carbonyl chloride | 1.0 | 190.02 |

| Representative Amine (e.g., Aniline) | 1.0 | 93.13 |

| Triethylamine | 1.5 | 101.19 |

Note: Yields for this type of reaction are typically in the range of 60-90%, depending on the amine used.

Conclusion

The reaction of this compound with thionyl chloride provides an efficient route to the corresponding acyl chloride, a key intermediate for the synthesis of a diverse range of derivatives. The protocols provided herein offer a solid foundation for researchers to produce these compounds and explore their potential applications in drug discovery and agrochemical development. The established biological activity of structurally related compounds underscores the potential of this chemical scaffold for identifying novel bioactive molecules.

References

Application Notes and Protocols for the Esterification of 5-Chloro-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of 5-Chloro-3-methylpyridine-2-carboxylic acid with a variety of alcohols, including primary, secondary, and tertiary examples. This compound and its ester derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below describe common and effective methods for preparing these esters, including Fischer esterification, a two-step acid chloride formation followed by esterification, and a coupling agent-mediated approach. This guide is intended to assist researchers in selecting and performing the most suitable esterification method for their specific needs, with a focus on reaction conditions, purification, and characterization of the resulting esters.

Introduction

This compound is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that allows for further molecular elaboration and can modulate the compound's physicochemical properties. The choice of esterification method often depends on the steric hindrance of the alcohol and the sensitivity of the starting material to acidic or high-temperature conditions. This document details three robust methods for the esterification of this compound with methanol, ethanol, isopropanol, and tert-butanol, representing primary, secondary, and tertiary alcohols, respectively.

General Reaction Scheme & Mechanisms

The overall transformation is the reaction of this compound with an alcohol (R-OH) to form the corresponding ester and water.

General Reaction:

The mechanism of this transformation varies depending on the chosen method.

-

Fischer Esterification: This is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed is often removed.[1][2]

-

Acid Chloride Formation: This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the alcohol to form the ester. This method is often faster and not reversible.[3]

-

Coupling Agent-Mediated Esterification (Steglich Esterification): This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP). This approach is generally mild and suitable for substrates that are sensitive to acidic conditions.[3]

Experimental Protocols

Raw Materials

-

This compound (CAS: 886365-46-4)[4]

-

Methanol (anhydrous)

-

Ethanol (anhydrous)

-

Isopropanol (anhydrous)

-

tert-Butanol

-

Sulfuric acid (concentrated)

-

Thionyl chloride

-

Dichloromethane (anhydrous)

-

Toluene (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Synthesis of Starting Material: this compound can be synthesized from 5-chloro-3-methylpicolinonitrile. In a typical procedure, 5-chloro-3-methylpicolinonitrile is refluxed with a solution of sodium hydroxide in ethanol. After an acidic workup, 5-chloro-3-methylpicolinic acid is obtained with a yield of approximately 89%.[5]

Protocol 1: Fischer Esterification

This protocol is most effective for primary and secondary alcohols.

Procedure for Methyl, Ethyl, and Isopropyl Esters:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add a large excess of the desired alcohol (e.g., methanol, ethanol, or isopropanol) to act as both the reactant and the solvent (10-20 eq).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

-

Heat the reaction mixture to a gentle reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Caption: General workflow for Fischer Esterification.

Protocol 2: Two-Step Esterification via Acid Chloride

This method is generally applicable to all types of alcohols and is often faster than Fischer esterification.

Step A: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in anhydrous dichloromethane or toluene.

-

Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux and stir until the reaction is complete (typically 1-3 hours), as indicated by the cessation of gas evolution and TLC analysis.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

Step B: Esterification with Alcohol

-

Dissolve the crude acid chloride from Step A in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-